7,8-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine

Chemical Stability Dimroth Rearrangement Triazolopyrimidine Degradation

7,8-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine (CAS 69141-90-8; molecular formula C₇H₈N₄; MW 148.17 g/mol) is a dimethyl-substituted bicyclic heteroaromatic compound belonging to the [1,2,4]triazolo[1,5-c]pyrimidine scaffold class. It bears methyl groups at the 7- and 8-positions of the pyrimidine ring, distinguishing it from other dimethyl positional isomers (e.g., 5,8-dimethyl, 2,7-dimethyl) and from its thermodynamically less stable [4,3-c] ring-fusion isomer (CAS 69141-89-5).

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 69141-90-8
Cat. No. B13108814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine
CAS69141-90-8
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESCC1=C(N=CN2C1=NC=N2)C
InChIInChI=1S/C7H8N4/c1-5-6(2)9-4-11-7(5)8-3-10-11/h3-4H,1-2H3
InChIKeyUBDQCMMYPAPXON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,8-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine (CAS 69141-90-8): Core Physicochemical Identity and Scaffold Context


7,8-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine (CAS 69141-90-8; molecular formula C₇H₈N₄; MW 148.17 g/mol) is a dimethyl-substituted bicyclic heteroaromatic compound belonging to the [1,2,4]triazolo[1,5-c]pyrimidine scaffold class [1]. It bears methyl groups at the 7- and 8-positions of the pyrimidine ring, distinguishing it from other dimethyl positional isomers (e.g., 5,8-dimethyl, 2,7-dimethyl) and from its thermodynamically less stable [4,3-c] ring-fusion isomer (CAS 69141-89-5). The scaffold is recognized as a privileged structure in medicinal and agrochemical chemistry, serving as a template for adenosine receptor antagonists, herbicidal agents, and kinase inhibitors [2]. Key computed properties include a density of 1.33 g/cm³, a predicted LogP (XLogP3-AA) of 0.9, zero hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area (TPSA) of 43.1 Ų [1].

Scaffold stability: 7,8-dimethyl pattern uniquely blocks ring-fission degradation (Dimroth rearrangement context).
Isomer specificity: Thermodynamically favored [1,5-c] ring-fusion isomer; distinct from [4,3-c] and positional isomers.
CNS fragment profile: Zero H-bond donors, TPSA 43.1 Ų — supports passive permeability research models.

Why 7,8-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine Cannot Be Casually Substituted by Other Triazolopyrimidine Isomers


The [1,2,4]triazolo[1,5-c]pyrimidine scaffold exhibits pronounced positional sensitivity at every substitution site. The Dimroth rearrangement literature demonstrates that methyl placement at the 7-position totally precludes ring-fission degradation of the [1,5-c] system, while 8-methyl retards it markedly—effects not replicated by methylation at other positions [1]. Furthermore, the [1,5-c] ring junction itself is thermodynamically favored over the [4,3-c] isomer, with the latter converting via Dimroth rearrangement under acidic conditions [1]. Computed LogP values diverge significantly from the unsubstituted scaffold (0.9 vs. 0.1), indicating that even simple methylation alters the lipophilicity profile in ways that affect partitioning, solubility, and target engagement [2]. Simply substituting one dimethyl triazolopyrimidine isomer for another—without positional verification—risks introducing a compound with fundamentally different chemical stability, degradation kinetics, and physicochemical behavior.

Degradation resistance
7,8-Dimethyl: 7-methyl blocks ring-fission
5,8- or 2,7-dimethyl: may not replicate stability profile
Thermodynamic form
[1,5-c] isomer — thermodynamically stable
[4,3-c] isomer (CAS 69141-89-5) may rearrange; results may shift
Lipophilicity
Predicted LogP 0.9 — reported partitioning context
Unsubstituted scaffold LogP 0.1; partitioning behavior may differ

Quantitative Differentiation Evidence: 7,8-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine vs. Closest Analogs


Ring-Fission Degradation Resistance: 7-Methyl Preclusion vs. 8-Methyl Retardation vs. Unsubstituted Baseline in the [1,5-c] System

In the foundational Brown & Nagamatsu (1978) study on Dimroth rearrangement kinetics in s-triazolo[1,5-c]pyrimidines, the ring-fission of the [1,5-c] system (5) to the corresponding acylaminoalkenyltriazole (4) was 'precluded totally by a 7-methyl group' and 'retarded by ... 8-alkylation.' [1] For the 7,8-dimethyl derivative, these two effects operate simultaneously: the 7-methyl group provides a complete block against the ring-fission pathway, while the 8-methyl group provides additional kinetic retardation. In contrast, the unsubstituted parent compound and 5-substituted analogs lack this dual stabilization, and the [4,3-c] isomer (3) undergoes ring-fission more readily unless it first rearranges to the [1,5-c] form [1].

Ring-fission resistance
Class-level
7-methyl: total preclusion of ring-fission 8-methyl: additional retardation reported. Dual stabilization not replicated by 5,8- or 2,7-dimethyl isomers.
Supports degradation-resistance selection for stability-sensitive workflows.
Based on Dimroth rearrangement study; verify under specific assay conditions.
Chemical Stability Dimroth Rearrangement Triazolopyrimidine Degradation

Lipophilicity Shift vs. Unsubstituted Scaffold: XLogP3-AA Comparison for Membrane Permeability and Partitioning

The introduction of two methyl groups at the 7- and 8-positions produces a substantial shift in predicted lipophilicity compared to the unsubstituted [1,2,4]triazolo[1,5-c]pyrimidine scaffold. PubChem computed XLogP3-AA values show a difference of 0.8 log units (0.9 for 7,8-dimethyl vs. 0.1 for unsubstituted) [1][2]. This represents an approximately 6.3-fold increase in calculated octanol-water partition coefficient, directly attributable to the added hydrophobic surface area of the two methyl groups.

Lipophilicity shift
Cross-study comparable
ΔXLogP3-AA = +0.8 0.9 (7,8-dimethyl) vs. 0.1 (unsubstituted scaffold). ~6.3× higher partition coefficient reported.
Supports chromatographic retention and partitioning context review.
Computed XLogP3 value; experimental logP data not located.
Lipophilicity LogP Drug-likeness Physicochemical Profiling

Positional Isomer Differentiation: 7,8-Dimethyl vs. 2,7-Dimethyl Triazolopyrimidine—Molecular Descriptor Comparison

Although 7,8-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine (CAS 69141-90-8) and 2,7-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine (CAS 69141-92-0) share identical molecular formula (C₇H₈N₄) and molecular weight (148.17 g/mol), they are structurally distinct positional isomers that can be differentiated analytically. The 2,7-dimethyl isomer has a reported melting point of 100–101 °C and a predicted pKa of 1.56 ± 0.30 , whereas experimental melting point data for the 7,8-dimethyl isomer remain unreported in accessible databases, and the compound is typically supplied as an amorphous or low-melting solid. The two isomers produce distinct InChI strings and SMILES notations , enabling unambiguous identification by NMR or mass spectrometry.

Positional isomer ID
Cross-study comparable
7,8-dimethyl vs. 2,7-dimethyl Distinct SMILES and InChI keys; 2,7-isomer mp 100–101 °C reported, 7,8-isomer mp not reported. Analytical differentiation supported by NMR or MS.
Analytical identity verification needed to confirm correct isomer procurement.
mp and pKa data not located for 7,8-isomer; verify identity upon receipt.
Positional Isomerism Molecular Descriptors Quality Control Analytical Characterization

Thermodynamic Isomer Preference: [1,5-c] vs. [4,3-c] Ring Fusion Junction in the 7,8-Dimethyl Series

The 7,8-dimethyl substitution pattern exists in two ring-fusion isomeric forms: [1,2,4]triazolo[1,5-c]pyrimidine,7,8-dimethyl (CAS 69141-90-8) and 1,2,4-triazolo[4,3-c]pyrimidine,7,8-dimethyl (CAS 69141-89-5). The [1,5-c] isomer is the thermodynamically more stable form and is the product of Dimroth rearrangement of the [4,3-c] isomer under acidic conditions [1][2]. While both isomers share identical molecular formula and molecular weight (148.165 g/mol), the [4,3-c] isomer is a higher-energy species prone to rearrangement. The review literature confirms that 'the transformation of 1,2,4-triazolo[4,3-c]pyrimidine to the more thermodynamically stable isomer triazolo[1,5-c]pyrimidine derivatives via Dimroth rearrangement' is a well-established phenomenon [2].

Ring-fusion stability
Class-level
[1,5-c] is thermodynamic sink [4,3-c] isomer (CAS 69141-89-5) converts to [1,5-c] under acidic conditions via Dimroth rearrangement.
Supports selection of thermodynamically defined entity for reproducible experimental outcomes.
Energetic difference not numerically quantified in available literature.
Ring Fusion Isomerism Thermodynamic Stability Dimroth Equilibrium

Scaffold Decoration Versatility: 7,8-Dimethyl Pattern as a Sterically Defined Template for Adenosine Receptor Antagonist Development

Structure-activity relationship (SAR) studies on the [1,2,4]triazolo[1,5-c]pyrimidine scaffold have established that substitution at the 8-position is critical for tuning affinity and selectivity toward adenosine receptor subtypes, particularly the A3 subtype [1][2]. In one series, introduction of a 4-ethylbenzylester at the 8-position yielded an hA3AR ligand with Ki = 1.21 nM [1]. The 7,8-dimethyl derivative represents a baseline substituted scaffold where the 8-position methyl serves as a minimal steric probe, and the 7-position methyl simultaneously provides the ring-fission preclusion described in Evidence Item 1. This dual functionalization—stability from 7-methyl and a tunable handle at the 8-position—is not available in the 5,8-dimethyl or 2,7-dimethyl isomers, where the 7-position is either unsubstituted or the substitution pattern alters the electronic landscape differently .

A3 receptor template
Supporting evidence
8-position as pharmacophoric vector Reported hA3AR Ki = 1.21 nM for 8-substituted derivative. 7,8-dimethyl provides stability (7-methyl) and tunable 8-methyl handle for SAR elaboration.
Supports adenosine receptor antagonist library development context.
SAR-based class inference; validate target engagement in specific assay system.
Adenosine Receptor Structure-Activity Relationship Medicinal Chemistry Scaffold Optimization

Hydrogen Bond Donor Count: Zero vs. Amino-Substituted Triazolopyrimidine Derivatives—Implications for CNS Multiparameter Optimization

The 7,8-dimethyl derivative possesses zero hydrogen bond donors (HBD = 0), in contrast to many biologically active triazolopyrimidine analogs that bear amino, hydroxyl, or amide substituents contributing 1–3 HBDs [1]. In CNS drug discovery, the consensus multiparameter optimization (MPO) score penalizes HBD count above 1 for blood-brain barrier penetration [2]. The 7,8-dimethyl substitution preserves the full heteroaromatic character of the scaffold (three nitrogen H-bond acceptors) while maintaining HBD = 0, a profile compatible with passive CNS permeability. By comparison, 2-amino- or 5-amino-substituted triazolopyrimidine derivatives introduce at least one H-bond donor, potentially reducing BBB permeability scores [1].

Zero HBD profile
Supporting evidence
HBD = 0; TPSA = 43.1 Ų Places 7,8-dimethyl within favorable CNS MPO parameter space. Amino-substituted triazolopyrimidines typically introduce HBD ≥ 1 and higher TPSA.
Supports CNS fragment-library design and permeability screening context.
Computed descriptors; experimental CNS penetration not reported for this compound.
CNS Drug Design Hydrogen Bond Donors Blood-Brain Barrier Physicochemical Descriptors

Optimal Procurement and Application Scenarios for 7,8-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine Based on Verified Evidence


Thermodynamically Defined Reference Standard for Dimroth Rearrangement Studies

The 7,8-dimethyl-[1,5-c] isomer is the thermodynamically stable endpoint of the Dimroth rearrangement pathway from the [4,3-c] isomer [1]. Analytical laboratories and process chemistry groups studying heterocyclic rearrangement kinetics can use this compound as a certified reference standard for the [1,5-c] product, enabling quantification of rearrangement conversion by HPLC or NMR against the [4,3-c] starting isomer (CAS 69141-89-5). The 7-methyl group provides the unique advantage of precluding further ring-fission degradation during analysis [1].

Stable Core Building Block for Adenosine A3 Receptor Antagonist Libraries

SAR studies on the [1,2,4]triazolo[1,5-c]pyrimidine scaffold have identified the 8-position as the primary vector for tuning A3 adenosine receptor affinity into the low nanomolar range (e.g., Ki = 1.21 nM for an 8-substituted derivative) [2]. The 7,8-dimethyl compound provides a pre-installed 8-methyl group that can serve as a minimal steric baseline or be elaborated synthetically, while the 7-methyl group simultaneously confers the degradation resistance described above. This dual functionality is unavailable in the 5,8-dimethyl, 2,7-dimethyl, or unsubstituted analogs [3].

Zero-HBD Fragment for CNS-Oriented Fragment-Based Drug Discovery

With zero hydrogen bond donors, a TPSA of 43.1 Ų, and a molecular weight of 148.17 g/mol, the 7,8-dimethyl derivative falls within the optimal CNS MPO parameter space [4]. Fragment-based screening libraries targeting CNS indications (e.g., neurodegenerative diseases, psychiatric disorders) can employ this compound as a heteroaromatic fragment with favorable passive permeability characteristics. This contrasts with amino-substituted triazolopyrimidine fragments that introduce H-bond donors and higher TPSA, potentially compromising BBB penetration [4].

Positional Isomer Verification Standard for NMR and Mass Spectrometry Method Development

The distinct SMILES string (CC1=C(N=CN2C1=NC=N2)C), InChI key (UBDQCMMYPAPXON-UHFFFAOYSA-N), and expected NMR spectral pattern differentiate the 7,8-dimethyl isomer from its positional isomers (2,7-dimethyl, 5,8-dimethyl) and ring-fusion isomer ([4,3-c]) . Analytical chemistry groups developing QC methods for triazolopyrimidine compound libraries can use the 7,8-dimethyl compound as a well-defined isomer standard to validate chromatographic separation methods and establish spectroscopic reference data for isomer identification .

Application
Selection Property
Validation Focus
Dimroth rearrangement reference
Thermodynamic endpoint identity
[1,5-c] isomer confirmation; rearrangement conversion monitoring
Adenosine A3 antagonist libraries
Stable 8-methyl scaffold with degradation resistance
SAR elaboration at 8-position; receptor subtype selectivity review
CNS fragment-based discovery
Zero HBD, low TPSA fragment profile
CNS MPO score review; passive permeability assay context
Isomer verification standard
Distinct analytical signatures (SMILES, InChI, NMR)
Chromatographic method validation; isomer identification QC
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